

Spectroscopic Profile of 2-Bromo-5-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-methoxybenzonitrile**

Cat. No.: **B150773**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-methoxybenzonitrile**, a key intermediate in various synthetic pathways. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

While direct experimental spectra for **2-Bromo-5-methoxybenzonitrile** were not found in the available literature, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H	~ 7.5 - 7.7	d	Aromatic CH ortho to Bromine
~ 7.1 - 7.3	dd		Aromatic CH ortho to Cyano and meta to Methoxy
~ 6.9 - 7.1	d		Aromatic CH ortho to Methoxy and meta to Bromine
~ 3.8	s		Methoxy ($-\text{OCH}_3$) protons
^{13}C	~ 160	s	Aromatic C attached to Methoxy group
~ 135	s		Aromatic C attached to Cyano group
~ 125	d		Aromatic CH
~ 120	d		Aromatic CH
~ 118	s		Aromatic C attached to Bromine
~ 115	d		Aromatic CH
~ 115	s		Cyano ($-\text{C}\equiv\text{N}$) carbon
~ 56	q		Methoxy ($-\text{OCH}_3$) carbon

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity	Vibrational Mode
Aromatic C-H	3100 - 3000	Medium	Stretching
Aliphatic C-H (in - OCH ₃)	2950 - 2850	Medium	Stretching
Cyano (C≡N)	2230 - 2210	Strong	Stretching
Aromatic C=C	1600 - 1450	Medium to Strong	Stretching
C-O (Aryl ether)	1250 - 1200	Strong	Asymmetric Stretching
C-O (Aryl ether)	1050 - 1000	Strong	Symmetric Stretching
C-Br	600 - 500	Medium to Strong	Stretching

Note: The presence of these characteristic peaks in an experimental IR spectrum would be indicative of the **2-Bromo-5-methoxybenzonitrile** structure.

Mass Spectrometry (MS)

Table 3: Expected Mass-to-Charge Ratios (m/z)

Ion	Description	Expected m/z	Notes
[M] ⁺	Molecular Ion	211 & 213	Due to the presence of Bromine isotopes (⁷⁹ Br and ⁸¹ Br) in an approximate 1:1 ratio.
[M-CH ₃] ⁺	Loss of a methyl group	196 & 198	
[M-Br] ⁺	Loss of a bromine atom	132	
[M-C≡N] ⁺	Loss of the nitrile group	185 & 187	

Note: The isotopic pattern of the molecular ion is a key identifier for bromine-containing compounds in mass spectrometry.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound like **2-Bromo-5-methoxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

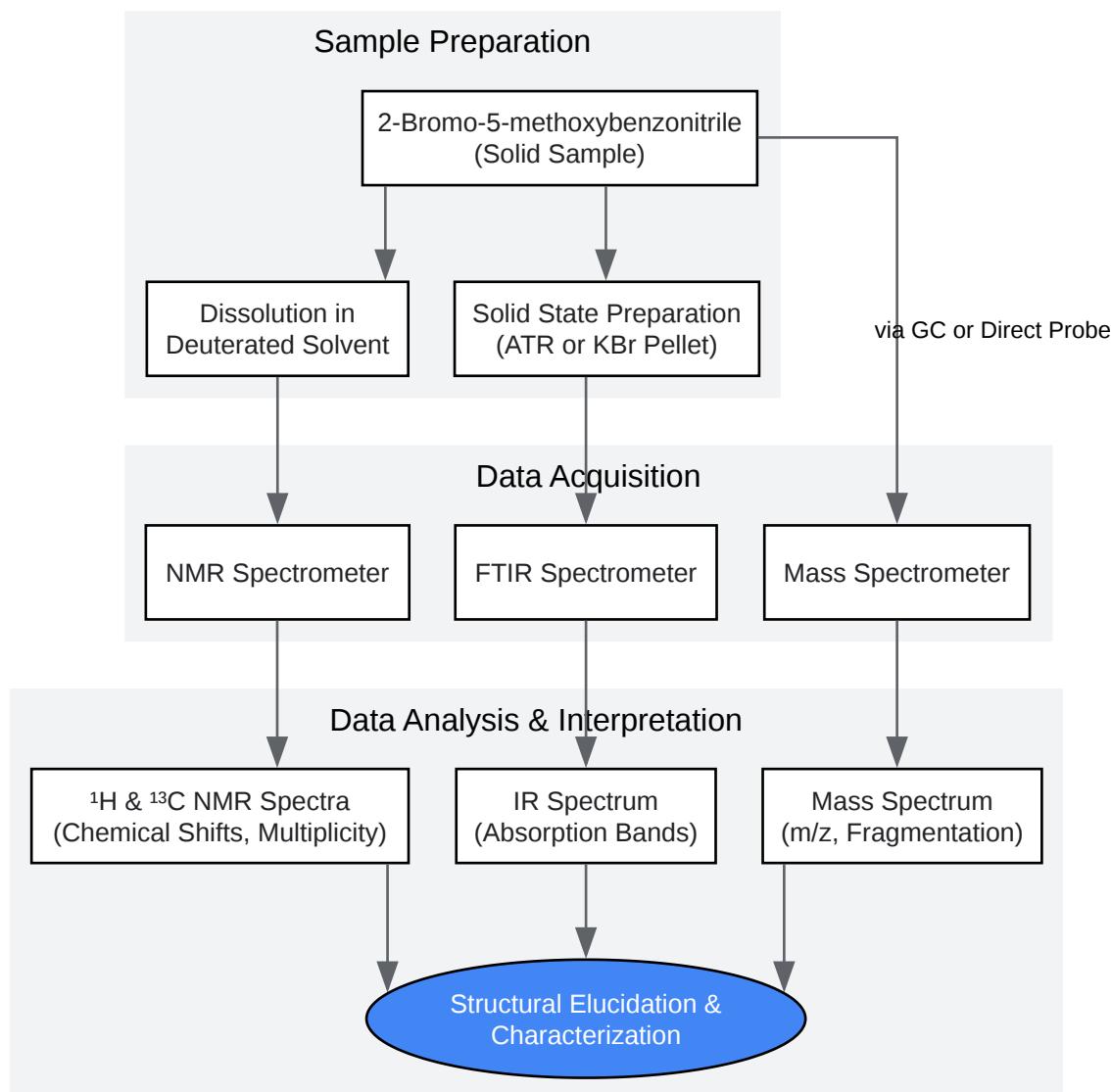
- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Bromo-5-methoxybenzonitrile** for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
 - Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

- Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Solid State):
 - The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
 - ATR: Place a small amount of the powdered sample directly onto the ATR crystal.
 - KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup and Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
 - Perform baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry (MS)


- Sample Introduction:
 - For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
 - Inject the solution into the GC-MS system.

- Alternatively, for direct analysis, a direct insertion probe can be used.
- Instrument Setup and Data Acquisition:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
 - The mass spectrometer will separate the resulting ions based on their mass-to-charge ratio.
 - Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-methoxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150773#spectroscopic-data-of-2-bromo-5-methoxybenzonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com